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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical

properties, and biological activity of SHP836, an allosteric inhibitor of the protein tyrosine

phosphatase SHP2. This document is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of targeting the SHP2

signaling pathway.

Core Structure and Chemical Identity
SHP836 is a small molecule inhibitor belonging to the pyrimidinamine class of compounds. Its

chemical structure is characterized by a central pyrimidine ring substituted with a

dichlorophenyl group and a dimethylpiperazine moiety.

Chemical Name: 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-

amine[1] CAS Number: 1957276-35-5[1]

Physicochemical Properties
A summary of the key physicochemical properties of SHP836 is presented in the table below.

These properties are crucial for understanding its behavior in biological systems and for

formulation development.
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Property Value Source

Molecular Formula C₁₆H₁₉Cl₂N₅ [1]

Molecular Weight 352.26 g/mol MedchemExpress

Appearance Solid MedchemExpress

Solubility Soluble in DMSO (250 mg/mL) MedchemExpress

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 2 years
MedchemExpress

Note: Experimental data for pKa and LogP are not readily available in the public domain.

Computational predictions for these values can be performed using various software tools.

Biological Activity and Mechanism of Action
SHP836 is a distinct, allosteric inhibitor of SHP2 (Src homology 2 domain-containing

phosphatase 2). Unlike orthosteric inhibitors that target the active site, SHP836 binds to a

"tunnel"-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the

protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited

conformation, preventing its activation and subsequent dephosphorylation of downstream

substrates.

The inhibitory activity of SHP836 against SHP2 is summarized in the table below.

Target Assay Type IC₅₀ Source

Full-length SHP2 (1-

525)
Enzymatic Assay 12 µM [1]

SHP2 PTP Domain Enzymatic Assay > 100 µM [1]

This selectivity for the full-length, auto-inhibited form of SHP2 over the isolated catalytic domain

is a hallmark of its allosteric mechanism.

Signaling Pathway
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SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).

Upon activation, SHP2 dephosphorylates key substrates, leading to the activation of the RAS-

RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in an inactive state, SHP836
effectively dampens this signaling pathway. A key pharmacodynamic marker of SHP836 activity

is the downregulation of DUSP6 (Dual Specificity Phosphatase 6) mRNA, a downstream target

of the MAPK pathway.[1]
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SHP836 inhibits the SHP2-mediated activation of the MAPK signaling pathway.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

SHP836.

SHP2 Enzymatic Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of

SHP836 against full-length SHP2.
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1. Prepare Reagents
- SHP2 Enzyme

- Activating Peptide (e.g., 2P-IRS-1)
- SHP836 (Test Compound)

- DiFMUP (Substrate)
- Assay Buffer

2. Enzyme Activation
Incubate SHP2 with activating peptide.

3. Compound Incubation
Add SHP836 at various concentrations.

4. Initiate Reaction
Add DiFMUP substrate.

5. Measure Fluorescence
Monitor the increase in fluorescence over time.

6. Data Analysis
Calculate IC₅₀ values.

Click to download full resolution via product page

Workflow for the SHP2 enzymatic inhibition assay.

Detailed Methodology:

Reagent Preparation:

Recombinant full-length human SHP2 protein is diluted to the desired concentration in an

assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05%

Tween-20, and 5 mM DTT).
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A dually phosphorylated peptide, such as from the insulin receptor substrate 1 (2P-IRS-1),

is used to activate SHP2.[2][3]

SHP836 is serially diluted in DMSO to create a concentration gradient.

The fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is

prepared in the assay buffer.[2][4]

Assay Procedure (384-well plate format):

SHP2 enzyme is pre-incubated with the activating peptide to allow for activation.[4][5]

The SHP836 dilutions (or DMSO for control) are added to the wells containing the

activated enzyme and incubated.

The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

The fluorescence intensity (excitation ~358 nm, emission ~450 nm) is measured kinetically

at room temperature using a microplate reader.[4]

Data Analysis:

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence

increase.

The percentage of inhibition is calculated for each concentration of SHP836 relative to the

DMSO control.

IC₅₀ values are determined by fitting the concentration-response data to a suitable

sigmoidal dose-response curve.

DUSP6 mRNA Downregulation Assay
This protocol describes a quantitative reverse transcription PCR (qRT-PCR) method to

measure the effect of SHP836 on the mRNA expression levels of DUSP6 in a relevant cancer

cell line (e.g., KYSE-520).

Detailed Methodology:
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Cell Culture and Treatment:

KYSE-520 cells are cultured in appropriate media and conditions.

Cells are treated with various concentrations of SHP836 or DMSO (vehicle control) for a

specified period (e.g., 24 hours).

RNA Extraction and cDNA Synthesis:

Total RNA is extracted from the treated cells using a suitable RNA purification kit. The

quality and quantity of the RNA are assessed.

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a

reverse transcription kit.[6][7]

Quantitative PCR (qPCR):

qPCR is performed using a real-time PCR system with a SYBR Green-based detection

method.[6][8]

The reaction mixture includes the synthesized cDNA, forward and reverse primers for

DUSP6, and a housekeeping gene (e.g., GAPDH or 18S) for normalization.

The thermal cycling conditions typically involve an initial denaturation step, followed by

multiple cycles of denaturation, annealing, and extension.[6][7][8]

Data Analysis:

The cycle threshold (Ct) values are determined for both DUSP6 and the housekeeping

gene.

The relative expression of DUSP6 mRNA is calculated using the ΔΔCt method,

normalizing the DUSP6 expression to the housekeeping gene and comparing the treated

samples to the vehicle control.

Conclusion
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SHP836 represents a valuable research tool for investigating the biological roles of SHP2 and

the therapeutic potential of its inhibition. Its well-defined allosteric mechanism of action and its

demonstrated effect on the MAPK signaling pathway make it a subject of significant interest in

the field of oncology and drug discovery. The experimental protocols detailed in this guide

provide a foundation for the further characterization of SHP836 and the development of novel

SHP2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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